N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-(propan-2-yl)aniline
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Overview
Description
N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-(PROPAN-2-YL)ANILINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a tetrazole ring, a chlorophenyl group, and an aniline derivative. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-(PROPAN-2-YL)ANILINE typically involves multiple steps. One common method involves the reaction of 4-chlorophenylhydrazine with an appropriate alkylating agent to form the tetrazole ring. This intermediate is then reacted with aniline derivatives under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-(PROPAN-2-YL)ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Aniline derivatives in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-(PROPAN-2-YL)ANILINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-(PROPAN-2-YL)ANILINE involves its interaction with specific molecular targets and pathways. The tetrazole ring and chlorophenyl group are key functional groups that contribute to its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-(PROPAN-2-YL)ANILINE can be compared with other similar compounds, such as:
N-{2-[1-(4-BROMOPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-(PROPAN-2-YL)ANILINE: Similar structure but with a bromine atom instead of chlorine.
N-{2-[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-(PROPAN-2-YL)ANILINE: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-(PROPAN-2-YL)ANILINE lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22ClN5 |
---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
N-[2-[1-(4-chlorophenyl)tetrazol-5-yl]propan-2-yl]-4-propan-2-ylaniline |
InChI |
InChI=1S/C19H22ClN5/c1-13(2)14-5-9-16(10-6-14)21-19(3,4)18-22-23-24-25(18)17-11-7-15(20)8-12-17/h5-13,21H,1-4H3 |
InChI Key |
JUWPACYTXIIIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(C)(C)C2=NN=NN2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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